molecular formula C7H7ClN2O2 B14908779 3,4-Diamino-2-chlorobenzoic acid

3,4-Diamino-2-chlorobenzoic acid

Cat. No.: B14908779
M. Wt: 186.59 g/mol
InChI Key: APVMZJPDBHIKJE-UHFFFAOYSA-N
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Description

3,4-Diamino-2-chlorobenzoic acid (C₇H₆ClN₂O₂) is a substituted benzoic acid derivative featuring amino (-NH₂) groups at the 3- and 4-positions and a chlorine atom at the 2-position of the aromatic ring.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

3,4-diamino-2-chlorobenzoic acid

InChI

InChI=1S/C7H7ClN2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,9-10H2,(H,11,12)

InChI Key

APVMZJPDBHIKJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-2-chlorobenzoic acid typically involves the chlorination of 3,4-diaminobenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-2-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-Diamino-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzoic Acid Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Substituent Positions Melting Point (°C) Key Applications/Properties
4-Amino-2-chlorobenzoic acid [2457-76-3] C₇H₆ClNO₂ -NH₂ (4), -Cl (2) 210–215 Intermediate in drug synthesis
3-Amino-4-chlorobenzoic acid Not specified C₇H₆ClNO₂ -NH₂ (3), -Cl (4) N/A Substrate for enzymatic studies
2-Chloro-3,4-difluorobenzoic acid [150444-93-2] C₇H₃ClF₂O₂ -Cl (2), -F (3,4) N/A High structural similarity (0.81)
3,5-Diamino-2-hydroxybenzoic acid [112725-89-0] C₇H₈N₂O₃ -NH₂ (3,5), -OH (2) N/A High similarity (0.96); biomedical research
Caffeic acid [331-39-5] C₉H₈O₄ -OH (3,4), -CH=CHCOOH (side chain) 223–225 (dec.) Antioxidant, dietary supplement

Key Differences and Implications

Substituent Position and Reactivity
  • Chlorine vs. In contrast, 3,4-Diamino-2-chlorobenzoic acid has adjacent amino groups (3,4), which may increase hydrogen-bonding capacity and solubility in polar solvents compared to monosubstituted analogues .
  • Electron-Withdrawing Effects: The chloro group in this compound deactivates the aromatic ring, directing electrophilic substitution to specific positions. This contrasts with caffeic acid, where hydroxyl groups activate the ring for oxidation or conjugation reactions .
Functional Group Diversity
  • Hydroxy vs. Amino Groups: 3,5-Diamino-2-hydroxybenzoic acid (similarity score 0.96) replaces one amino group with a hydroxyl, altering acidity (pKa ~2.5–3.5 for -COOH vs. ~4–5 for phenolic -OH). This impacts metal chelation and protein-binding properties .
  • Fluorine Substitution: 2-Chloro-3,4-difluorobenzoic acid (similarity 0.81) introduces fluorine atoms, increasing lipophilicity and metabolic stability compared to amino-substituted derivatives .

Research Findings and Data Trends

  • Similarity Scores: Computational analyses (e.g., Tanimoto coefficients) highlight 3,5-Diamino-2-hydroxybenzoic acid (0.96) and 2-Chloro-3,4-difluorobenzoic acid (0.81) as the closest analogues to this compound, emphasizing the importance of amino/chloro positioning .
  • Thermal Stability: The melting point of 4-Amino-2-chlorobenzoic acid (210–215°C) suggests higher thermal stability than caffeic acid (decomposes at 223–225°C), likely due to reduced oxidative susceptibility from amino vs. hydroxyl groups .

Q & A

Q. Validation :

  • 1H/13C NMR (as in ): Characterize aromatic protons and amine protons (δ ~5–6 ppm for NH₂).
  • Mass Spectrometry (e.g., ESI-MS) confirms molecular weight (e.g., ).
  • Melting Point : Compare to literature values (e.g., mp ~210–235°C for analogous chlorobenzoic acids; ).

Advanced: How do steric and electronic effects influence the reactivity of this compound in coupling reactions?

Methodological Answer:
The ortho-chloro group introduces steric hindrance, while the amino groups (electron-donating) activate the ring for electrophilic substitution. For example:

  • Amide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the carboxylic acid with amines. Monitor reaction progress via TLC (Rf shifts) and IR (disappearance of -COOH peak at ~1700 cm⁻¹).
  • Triazine Formation (): React with cyanuric chloride under basic conditions; the chloro substituent may slow reactivity compared to unhindered analogs.
  • Kinetic Studies : Vary temperature (e.g., 50–80°C) and solvent polarity (DMF vs. THF) to optimize yields.

Basic: What are the solubility properties of this compound, and how do they impact experimental design?

Methodological Answer:

  • Polar Solvents : Soluble in DMSO, DMF, and hot ethanol (per analogs in ).
  • Aqueous Solubility : Limited due to the aromatic backbone; adjust pH using NaOH (to deprotonate -COOH) for aqueous-phase reactions.
  • Handling : Store under inert atmosphere (N₂) to prevent oxidation of amino groups ().

Advanced: How can conflicting spectral data (e.g., NMR signal overlap) for this compound derivatives be resolved?

Methodological Answer:

  • High-Field NMR : Use 400+ MHz instruments to resolve overlapping aromatic/amine signals (e.g., reports unresolved C4/C6 carbons at ~171–173 ppm).
  • DEPT/HSQC : Assign proton-carbon correlations, distinguishing NH₂ from aromatic protons.
  • X-ray Crystallography (if crystalline): Resolve ambiguities in regiochemistry (e.g., uses crystallography for intermediate validation).

Basic: What safety protocols are recommended for handling diamino-chlorobenzoic acids?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Work in a fume hood to avoid inhalation (amines may release volatile byproducts).
  • Waste Disposal : Neutralize acidic solutions before disposal ().

Advanced: What strategies stabilize this compound against oxidative degradation during long-term storage?

Methodological Answer:

  • Inert Atmosphere : Store under argon at –20°C in amber vials ().
  • Lyophilization : Freeze-dry the compound to remove moisture, reducing hydrolysis risk.
  • Additives : Include antioxidants (e.g., BHT at 0.1% w/w) in storage solutions.

Basic: How is this compound utilized as a precursor in heterocyclic synthesis?

Methodological Answer:

  • Triazines (): React with cyanuric chloride to form 1,3,5-triazine derivatives for medicinal chemistry.
  • Benzimidazoles : Condense with aldehydes under acidic conditions (e.g., HCl/EtOH) to form fused rings.

Advanced: What computational methods predict the acid dissociation constants (pKa) of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model protonation states (e.g., prioritize -COOH and NH₂ groups).
  • QSAR Models : Correlate Hammett σ values with experimental pKa (chloro substituents increase acidity).

Basic: What chromatographic techniques separate this compound from byproducts?

Methodological Answer:

  • HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients ().
  • TLC : Silica gel plates with EtOAc/hexane (1:1); visualize with ninhydrin for amines.

Advanced: How does the electronic structure of this compound affect its UV-Vis absorption profile?

Methodological Answer:

  • TD-DFT : Simulate transitions; amino groups red-shift absorption (π→π* at ~270 nm).
  • Solvatochromism : Test in solvents of varying polarity (e.g., λmax shifts in DMF vs. hexane).

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